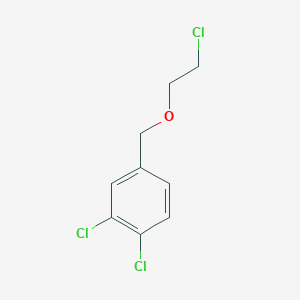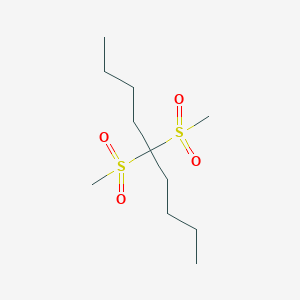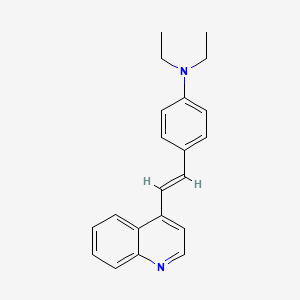
Quinoline, 4-(p-diethylaminostyryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-(p-diethylaminostyryl)-, is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline core substituted with a p-diethylaminostyryl group. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 4-(p-diethylaminostyryl)-, typically involves the condensation of 4-diethylaminobenzaldehyde with 2-methylquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a series of purification steps including recrystallization and chromatography .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and clay catalysts has been reported to enhance the efficiency and yield of quinoline synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(p-diethylaminostyryl)-, undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are employed under conditions that may include the use of catalysts like palladium or copper
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, each exhibiting distinct chemical and biological properties .
Scientific Research Applications
Quinoline, 4-(p-diethylaminostyryl)-, has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of quinoline, 4-(p-diethylaminostyryl)-, involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can bind to cellular receptors and interfere with signal transduction pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Quinoline, 4-(p-diethylaminostyryl)-, can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A widely used antibiotic.
Primaquine: Another antimalarial agent.
Bedaquiline: Used in the treatment of tuberculosis.
What sets quinoline, 4-(p-diethylaminostyryl)-, apart is its unique structural modification with the p-diethylaminostyryl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5397-61-5 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-3-23(4-2)19-13-10-17(11-14-19)9-12-18-15-16-22-21-8-6-5-7-20(18)21/h5-16H,3-4H2,1-2H3/b12-9+ |
InChI Key |
RHVPFAMWEKAIHJ-FMIVXFBMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


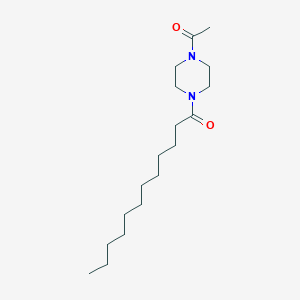

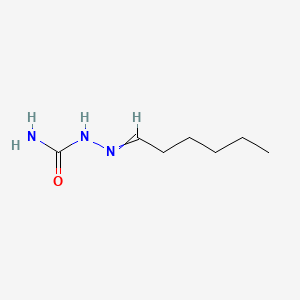
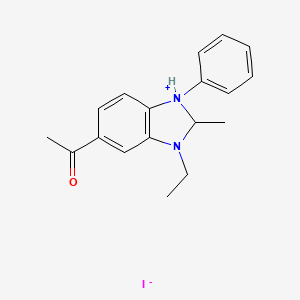
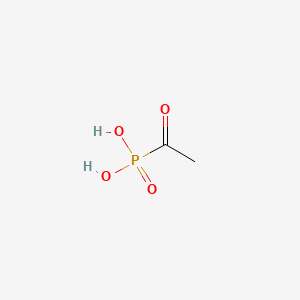
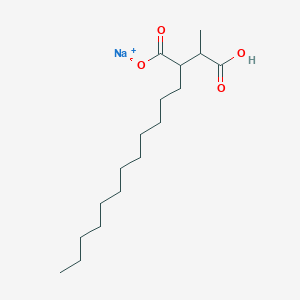
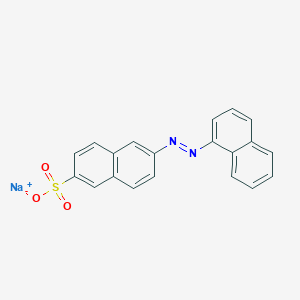
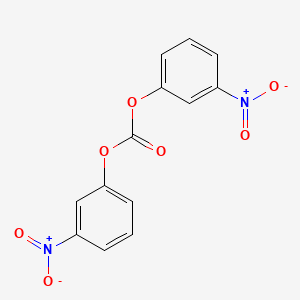
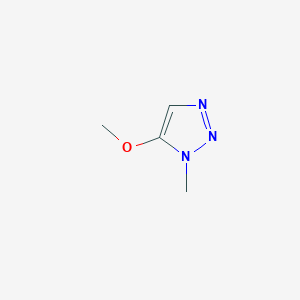
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
